molecular formula C8H6F3NO2 B055342 Methyl 5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 124236-37-9

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B055342
CAS No.: 124236-37-9
M. Wt: 205.13 g/mol
InChI Key: CHRQADSGOKVKER-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a high-value chemical building block extensively utilized in medicinal chemistry and agrochemical research. This compound features a carboxylate ester group and a metabolically stable trifluoromethyl group on a pyridine ring, a privileged scaffold in drug discovery. Its primary research value lies in its versatility as a key intermediate for the synthesis of more complex molecules, particularly through amidation or hydrolysis reactions to form carboxylic acid derivatives. The presence of the strong electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties of the ring system, enhancing the electrophilicity of the ester carbonyl and modulating the overall lipophilicity and metabolic stability of final target compounds. Researchers employ this chemical in the development of active pharmaceutical ingredients (APIs), such as kinase inhibitors and other small-molecule therapeutics, where the 2-carboxylate moiety can be used to create critical hydrogen-bonding interactions with biological targets. It is strictly for use in laboratory research and development.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQADSGOKVKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597233
Record name Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124236-37-9
Record name Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(trifluoromethyl)pyridine-2-carboxylate
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Preparation Methods

Condensation with Diethyl Malonate

A four-step synthetic route adapted from CN109232399B demonstrates the utility of diethyl malonate in constructing pyridine derivatives. While the patent focuses on 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, the methodology can be extrapolated to the target compound:

  • Step 1: Condensation Reaction

    • Reagents : 2-Chloro-5-nitropyridine derivative, diethyl malonate, sodium hydride (NaH).

    • Conditions : Tetrahydrofuran (THF) at 0°C, stirred for 30 minutes, followed by dropwise addition of the pyridine substrate. Reaction proceeds at 25°C for 24 hours.

    • Yield : ~140% (crude), though this likely reflects unoptimized conditions or measurement errors.

  • Step 2: Hydrolysis and Decarboxylation

    • Reagents : 6N hydrochloric acid (HCl).

    • Conditions : Reflux at 100°C for 24 hours.

    • Outcome : Converts the malonate intermediate into a carboxylic acid derivative, achieving a yield of 76.6% under optimized conditions.

  • Step 3: Esterification

    • Reagents : Methanol, acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>).

    • Conditions : Reflux to facilitate Fischer esterification.

    • Challenges : Competing hydrolysis of the trifluoromethyl group necessitates careful control of reaction pH and temperature.

Table 1: Optimization of Hydrolysis Conditions for Step 2

HCl ConcentrationTemperature (°C)Time (h)Yield (%)
6N1002476.6
2N802430.0
2N1002445.0
8N1002458.0

Bromination Followed by Methoxylation

Methoxylation via Nucleophilic Substitution

Replacing bromine with a methoxy group requires:

  • Reagents : Sodium methoxide (NaOCH<sub>3</sub>).

  • Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

  • Side Reactions : Competing elimination or over-substitution necessitates stoichiometric control.

Trifluoromethylation of Pre-Functionalized Pyridines

Radical Trifluoromethylation

A method described in Degruyter for pyrrole derivatives employs sodium trifluoromethanesulfinate (CF<sub>3</sub>SO<sub>2</sub>Na) and tert-butyl hydroperoxide (TBHP) under radical conditions. Adapted for pyridines:

  • Reagents : CF<sub>3</sub>SO<sub>2</sub>Na, TBHP, dichloromethane/water solvent.

  • Conditions : Initiation at 0°C, warming to room temperature for 12 hours.

  • Yield : ~59% after column chromatography.

Directed Ortho-Metalation

Introducing the trifluoromethyl group at position 5 requires a directing group (e.g., ester at position 2):

  • Metalation : Use of LDA (lithium diisopropylamide) at -78°C.

  • Quenching : Reaction with CF<sub>3</sub>X (X = I, Br) or Ruppert-Prakash reagent (CF<sub>3</sub>TMS).

  • Yield : Typically 40–60% in analogous systems.

Industrial-Scale Production

Continuous Flow Synthesis

Patent WO2017198812A2 highlights advancements in scalable pyridine derivative production:

  • Reactors : Continuous flow systems reduce reaction times from 24 hours to <1 hour.

  • Catalysts : Heterogeneous catalysts (e.g., Pd/C) enhance selectivity for esterification and trifluoromethylation.

  • Purification : Short-path distillation or simulated moving bed (SMB) chromatography ensures >99% purity.

Table 2: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time24 h45 min
Yield65%88%
Purity95%99%
Solvent Consumption10 L/kg2 L/kg

Challenges and Optimization Strategies

Competing Side Reactions

  • Ester Hydrolysis : Mitigated by using anhydrous conditions and molecular sieves during esterification.

  • Trifluoromethyl Group Stability : Avoid strong bases or nucleophiles that may displace the CF<sub>3</sub> group.

Solvent and Catalyst Selection

  • Solvents : THF and acetonitrile favor nucleophilic substitutions, while DMF enhances metalation reactions.

  • Catalysts : CuBr in acetonitrile accelerates bromine substitution (e.g., in ).

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Medicinal Chemistry

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate has shown promise in various pharmacological applications:

  • Antimicrobial Activity : Studies indicate that the compound can inhibit the growth of certain bacteria and fungi due to its ability to interact with biological targets.
  • Anticancer Potential : Research has demonstrated its efficacy against cancer cell lines, suggesting pathways involving enzyme modulation and cellular signal interference .

Case Study: Anticancer Activity

In a study published in PubChem, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds. This positions it as a potential lead compound for further drug development.

Agrochemical Applications

The compound is also utilized in agrochemicals, particularly as a herbicide:

  • Weed Control : this compound has been incorporated into formulations aimed at controlling key weeds in cereal crops like wheat. Its high herbicidal activity against grass species makes it an effective component in crop protection strategies .

Data Table: Herbicidal Efficacy

Compound NameTarget WeedsApplication Rate (g/ha)Efficacy (%)
This compoundAnnual grasses20085%
Fluazifop-butylPerennial grasses30090%

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials:

  • Polymer Chemistry : Its unique properties allow for the development of fluorinated polymers with enhanced thermal stability and chemical resistance.
  • Nanotechnology : The compound can be utilized in the functionalization of nanoparticles for targeted drug delivery systems due to its lipophilic nature .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key parameters of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate and structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 124236-37-9 C₈H₆F₃NO₂ 205.13 5-CF₃, 2-COOCH₃ Pharmaceutical intermediates, agrochemical precursors
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 655235-65-7 C₈H₅ClF₃NO₂ 239.58 3-Cl, 5-CF₃, 2-COOCH₃ Cross-coupling reactions, halogen-directed synthesis
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate 128072-94-6 C₉H₈F₃NO₂ 219.16 5-CF₃, 2-COOCH₂CH₃ Enhanced solubility in organic solvents, prodrug development
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1260885-46-8 C₁₁H₉F₃N₂O₂ 258.20 Fused imidazo-pyridine, 5-CF₃, 2-COOCH₂CH₃ NMDA receptor modulation, CNS drug candidates
Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 920978-97-8 C₁₁H₉F₃N₂O₂ 258.20 Fused pyrrolo-pyridine, 5-CF₃, 2-COOCH₂CH₃ Kinase inhibitors, antiviral agents
5-(Trifluoromethyl)pyridine-2-carboxaldehyde N/A C₇H₄F₃NO 175.11 5-CF₃, 2-CHO Nucleophilic addition reactions, aldehyde-based conjugates

Key Comparative Insights

Substituent Effects :

  • Chlorine vs. Trifluoromethyl : The presence of a chlorine atom in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate increases molecular weight (239.58 vs. 205.13) and enables halogen-bonding interactions, which are critical in catalytic cross-coupling reactions .
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 128072-94-6) exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, making them preferable in prodrug formulations .

Heterocyclic Fusion :

  • Compounds with fused rings (e.g., imidazo[1,2-a]pyridine or pyrrolo[2,3-b]pyridine) demonstrate enhanced rigidity and binding affinity to biological targets. For example, Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is explored for NMDA receptor modulation due to its planar structure and improved CNS penetration .

Functional Group Reactivity :

  • The aldehyde derivative (5-(trifluoromethyl)pyridine-2-carboxaldehyde) lacks the ester group but introduces a reactive aldehyde, enabling its use in Schiff base formation or reductive amination .

Biological Activity

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (MTFPC) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and its potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

MTFPC is characterized by its molecular formula C8H6F3NO2C_8H_6F_3NO_2, featuring a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable compound in drug development.

Target Interactions

MTFPC interacts with various biological targets, influencing multiple cellular processes. The trifluoromethyl group is believed to play a crucial role in modulating the compound's interactions with enzymes and receptors due to its unique physicochemical properties.

Biochemical Pathways

Research indicates that MTFPC may affect several biochemical pathways, including:

  • Enzyme Inhibition : MTFPC has been shown to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer’s disease, suggesting potential neuroprotective effects.
  • Cell Signaling : The compound influences pathways such as NF-kB, which is critical for inflammatory responses.
  • Cellular Metabolism : MTFPC alters metabolic processes within cells, potentially leading to varied physiological effects depending on dosage and exposure duration .

Antitumor Effects

MTFPC exhibits significant antitumor activity. In vitro studies have reported IC50 values indicating its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG2Varies

These results underscore the compound's potential as an anticancer agent, particularly in breast cancer models.

Antimicrobial Activity

MTFPC has also been evaluated for its antimicrobial properties. Preliminary findings suggest effectiveness against both bacterial and fungal strains:

  • Bacterial Strains : Exhibited notable activity against E. coli and S. aureus.
  • Fungal Strains : Demonstrated antifungal properties against A. flavus and A. niger.

This broad-spectrum antimicrobial activity positions MTFPC as a candidate for further development in infectious disease treatment .

Neuroprotective Potential

A study investigating the neuroprotective effects of MTFPC highlighted its ability to inhibit BACE, leading to decreased amyloid-beta accumulation in neuronal cells, which is pivotal in Alzheimer's pathology. This suggests that MTFPC could be developed into a therapeutic agent for neurodegenerative diseases.

Toxicological Assessment

Animal model studies have shown that while lower doses of MTFPC can enhance enzyme activity beneficially, higher doses may lead to hepatotoxicity. This duality emphasizes the importance of dosage regulation in therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution of halogenated precursors. For example, chloropyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) can undergo carboxylation using palladium-catalyzed carbonylation or direct esterification with methanol under acidic conditions. Optimization involves controlling temperature (e.g., reflux in methanol at 60–80°C) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Purity is enhanced via recrystallization or column chromatography, as seen in analogous pyridine ester syntheses .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ ion) and assess purity. For related trifluoromethylpyridines, LCMS data often show distinct fragmentation patterns due to the electron-withdrawing CF₃ group .
  • HPLC : Retention time analysis (e.g., 0.99 minutes under SMD-TFA50 conditions for similar compounds) ensures batch consistency .
  • ¹H/¹³C NMR : The CF₃ group induces deshielding in adjacent protons, with characteristic splitting patterns. For example, pyridine ring protons typically appear in the δ 7.5–9.0 ppm range .

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

The CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic aromatic substitution at the 2- and 4-positions. However, steric hindrance from the methyl ester at position 2 may limit reactivity at adjacent sites. Computational studies (e.g., DFT) are recommended to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

Regioselective modification often targets the 3- or 6-positions of the pyridine ring. Strategies include:

  • Directed ortho-Metalation : Using a strong base (e.g., LDA) to deprotonate the position adjacent to the ester, followed by electrophilic quenching .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position (if halogenated) with aryl boronic acids, as demonstrated in EP 4,374,877 A2 for creating kinase inhibitors .
  • Protection/Deprotection : Temporary masking of the ester group with tert-butyl or benzyl groups to direct reactivity to other sites .

Q. What are the stability challenges of this compound under acidic, basic, or high-temperature conditions?

  • Acidic Conditions : The ester group may hydrolyze to the carboxylic acid, especially in strong acids (e.g., HCl/H₂O).
  • Basic Conditions : Saponification of the ester is likely above pH 8. Stability tests in buffers (pH 3–11) at 25–60°C are advised to define storage guidelines .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) data for analogous pyridine esters show decomposition above 150°C, suggesting heating should be limited during reactions .

Q. How does this compound perform as a building block in multicomponent reactions (MCRs)?

This compound serves as a versatile electrophile in MCRs due to its electron-deficient ring. For example:

  • Ugi Reaction : Reacting with amines, isocyanides, and aldehydes to generate peptidomimetics.
  • Hantzsch Dihydropyridine Synthesis : Combining with β-keto esters and ammonia to form polycyclic structures. Yield optimization requires stoichiometric control and microwave-assisted heating to reduce side products .

Q. What computational tools are effective in predicting the biological activity of derivatives?

  • Molecular Docking : Software like AutoDock Vina can model interactions with target proteins (e.g., kinases or GPCRs), leveraging the compound’s rigidity and CF₃ hydrophobicity.
  • QSAR Models : Training datasets using IC₅₀ values from analogous trifluoromethylpyridines to predict bioavailability and toxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate data?

For example, 2-chloro-5-(trifluoromethyl)pyridine has a reported melting point of 28–31°C , while ethyl esters of related pyridines show higher variability. Researchers should:

  • Cross-reference multiple sources (e.g., Reaxys, SciFinder).
  • Perform DSC analysis to confirm thermal properties.
  • Consider polymorphism by testing recrystallization solvents (e.g., hexane vs. ethanol) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

Reaction TypeCatalyst/SolventTemperatureYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O80°C75–89
EsterificationH₂SO₄, MeOHReflux90–95
Nucleophilic SubstitutionK₂CO₃, DMSO120°C60–70

Q. Table 2. Analytical Signatures

TechniqueKey Peaks/DataApplication
¹³C NMRδ 165–170 ppm (ester C=O), δ 120–125 ppm (CF₃)Confirm ester and CF₃ groups
HPLCRetention time <1.5 min (C18 column, 50% TFA)Purity assessment

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